molecular formula C19H36SSn B3028483 (4-Dodecyl-2-thienyl)trimethylstannane CAS No. 211181-63-4

(4-Dodecyl-2-thienyl)trimethylstannane

Cat. No.: B3028483
CAS No.: 211181-63-4
M. Wt: 415.3 g/mol
InChI Key: NXMNRXFRPTUJIC-UHFFFAOYSA-N
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Description

(4-Dodecyl-2-thienyl)trimethylstannane, also known as this compound, is a useful research compound. Its molecular formula is C19H36SSn and its molecular weight is 415.3 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Trimethylstannyl-4-dodecylthiophene is 416.155975 g/mol and the complexity rating of the compound is 246. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrochromic Applications

2-Trimethylstannyl-4-dodecylthiophene has been utilized in the synthesis of electrochromic polymers. These polymers show significant potential in electrochromic devices due to their color-switching capabilities. An example is the creation of dithienothiophene-based electrochromic polymers, which change color upon oxidation, indicating potential for high-performance electrochromic applications (Cho et al., 2015).

Patterning in Functionalized Regioregular Polythiophenes

The compound has been instrumental in soft-lithography patterning processes, particularly in the development of functionalized regioregular polythiophenes. These processes enable the fabrication of intricate microstructure patterns, demonstrating its importance in advanced materials design and nanotechnology applications (Zhai, Laird & McCullough, 2003).

Modular Synthesis of Benzosiloles

In the field of organic electronics, 2-Trimethylstannyl-4-dodecylthiophene plays a role in the modular synthesis of benzosiloles. This process is key for developing materials with high electron mobility, which are crucial in the production of organic light-emitting devices and photovoltaic cells (Ilies et al., 2008).

Nuclear Magnetic Resonance Studies in Polymerization

The compound is also significant in nuclear magnetic resonance (NMR) studies, particularly in understanding the polymerization of thiophenes. Such research offers insights into the mechanisms of electrochemical polymerization, which is fundamental for developing new polymeric materials (Sato & Morii, 1991).

Electrochemical Growth in Porous Silicon Layers

Another application is in the electrochemical growth of polythiophenes into porous silicon layers. This technique is crucial for creating structures like active optical guides, demonstrating the compound's role in advanced photonic and electronic materials (Errien et al., 2005).

Synthesis of Tetrasubstituted Alkenes

2-Trimethylstannyl-4-dodecylthiophene is involved in the synthesis of tetrasubstituted alkenes, showcasing its importance in organic chemistry, particularly in stereoselective synthesis processes. These processes have implications for creating compounds with specific configurations, which are important in pharmaceuticals and materials science (Tsuji et al., 2010).

Spectroscopic Studies in Polymer Chemistry

It also plays a role in spectroscopic studies, particularly in understanding the properties of regioregular polythiophenes. Such studies are crucial for developing materials with specific optical and electronic properties (Guo et al., 2012).

Acene-Based Organic Semiconductors

2-Trimethylstannyl-4-dodecylthiophene is used in developing acene-based organic semiconductors. These materials have shown promise in organic light-emitting diodes and perovskite solar cells, highlighting the compound's role in renewable energy technologies (Pham et al., 2018).

Safety and Hazards

During the synthesis of 2-Trimethylstannyl-4-dodecylthiophene, caution is advised as the compound 2-bromo-3-bromomethylthiophene used in the process is a lacrymator, photo toxin, and strong alkylating agent .

Properties

IUPAC Name

(4-dodecylthiophen-2-yl)-trimethylstannane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27S.3CH3.Sn/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-14-17-15-16;;;;/h13,15H,2-12H2,1H3;3*1H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXMNRXFRPTUJIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=CSC(=C1)[Sn](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36SSn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211181-63-4
Record name (4-Dodecyl-2-thienyl)trimethylstannane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred degassed homogeneous solution of 3-dodecyl thiophene (19) (2 g, 7.92 mmol) in THF at −78° C. was added LDA (4.75 ml, 9.51 mmol) drop wise. The mixture was stirred at −78° C. for 1 h, then trimethylstannylchloride dissolved in 9.5 ml of THF was added, and the solution warmed to room temperature. Stirring was continued for 2 h at room temperature. The mixture was washed with saturated NaHCO3 and extracted with diethylether. The organic layer was separated and dried over anhydrous sodium sulphate and concentrated under reduced pressure to give desired product 20 in 90% yield. 1H-NMR (CD2Cl2, 400 MHz) δ 7.19 (s, 1H), 7.02 (s, 1H), 2.63 (t, 2H), 1.62 (m. 2H), 1.2-1.4 (m, 18H), 0.88 (t, 3H), 0.34 (s, 9H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
4.75 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
9.5 mL
Type
solvent
Reaction Step Three
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-Dodecyl-2-thienyl)trimethylstannane
Reactant of Route 2
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(4-Dodecyl-2-thienyl)trimethylstannane

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